molecular formula C9H5BrCl2N2O B3204470 6-Bromo-2,5-dichloro-8-methoxyquinazoline CAS No. 1036755-87-9

6-Bromo-2,5-dichloro-8-methoxyquinazoline

Cat. No.: B3204470
CAS No.: 1036755-87-9
M. Wt: 307.96 g/mol
InChI Key: YQYQZNSPBAPDSG-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dichloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H5BrCl2N2O and a molecular weight of 307.96 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-2,5-dichloro-8-methoxyquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

6-Bromo-2,5-dichloro-8-methoxyquinazoline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2,5-dichloro-8-methoxyquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference standard in pharmaceutical testing and as a building block for the synthesis of biologically active molecules . In medicinal chemistry, quinazoline derivatives are known for their potential as anticancer, antiviral, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the biological context, quinazoline derivatives often act by inhibiting enzymes or receptors involved in critical cellular processes. For example, some quinazoline compounds are known to inhibit tyrosine kinases, which play a key role in cell signaling and cancer progression .

Comparison with Similar Compounds

6-Bromo-2,5-dichloro-8-methoxyquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-bromo-2,5-dichloro-8-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c1-15-6-2-5(10)7(11)4-3-13-9(12)14-8(4)6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQZNSPBAPDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CN=C(N=C12)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270935
Record name 6-Bromo-2,5-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036755-87-9
Record name 6-Bromo-2,5-dichloro-8-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036755-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,5-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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